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molecular formula C9H9ClO4 B8278415 3-Chloro-4-methoxyphenoxyacetic acid

3-Chloro-4-methoxyphenoxyacetic acid

Cat. No. B8278415
M. Wt: 216.62 g/mol
InChI Key: OMMITWGGPIYPLG-UHFFFAOYSA-N
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Patent
US06020343

Procedure details

The above ethyl 3-chloro-4-methoxyphenoxyacetate (700 mg) was hydrolysed with 1M aq. NaOH in THF-MeOH (30 mL, 2:1) to provide the title compound as a white powder.
Name
ethyl 3-chloro-4-methoxyphenoxyacetate
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[O:5][CH2:6][C:7]([O:9]CC)=[O:8].[OH-].[Na+]>C1COCC1.CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[O:5][CH2:6][C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
ethyl 3-chloro-4-methoxyphenoxyacetate
Quantity
700 mg
Type
reactant
Smiles
ClC=1C=C(OCC(=O)OCC)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
THF MeOH
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OCC(=O)O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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